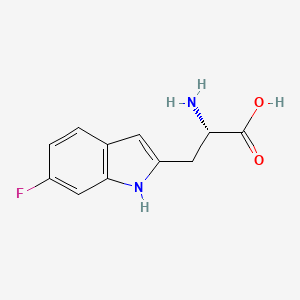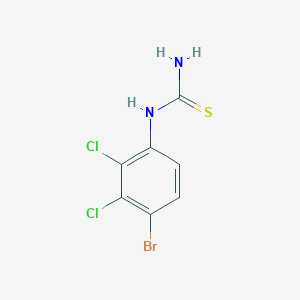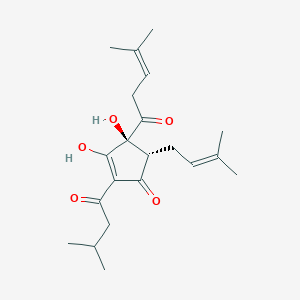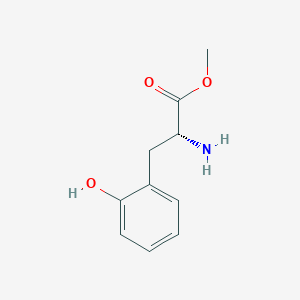
2-(tert-Butyl)-5-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-5-methoxyaniline is an organic compound that belongs to the class of aniline derivatives. It features a tert-butyl group and a methoxy group attached to the benzene ring, which significantly influences its chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-methoxyaniline typically involves the nitration of 2-tert-butyl-5-methoxybenzene followed by reduction of the nitro group to an amine. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactor systems can enhance the reaction rates and provide better control over reaction conditions, leading to a more sustainable and scalable production method .
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl)-5-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is often used as a reducing agent.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aniline derivatives.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-5-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-5-methoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl and methoxy groups influence its binding affinity and specificity. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-Butyl)-4-methoxyaniline
- 2-(tert-Butyl)-6-methoxyaniline
- 2-(tert-Butyl)-5-ethoxyaniline
Uniqueness
2-(tert-Butyl)-5-methoxyaniline is unique due to the specific positioning of the tert-butyl and methoxy groups, which confer distinct chemical and physical properties. This unique structure affects its reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve .
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
2-tert-butyl-5-methoxyaniline |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)9-6-5-8(13-4)7-10(9)12/h5-7H,12H2,1-4H3 |
Clave InChI |
DEYGDSNOJCSTMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-Chloro-6-Methyl-2-(2-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12851392.png)

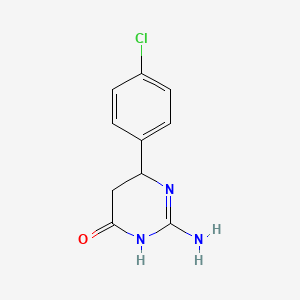
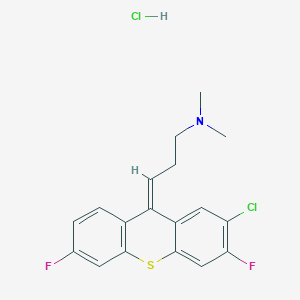
![8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12851410.png)
